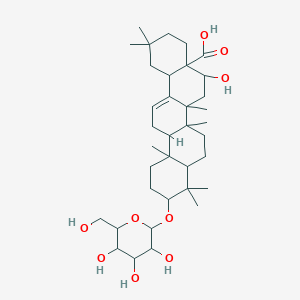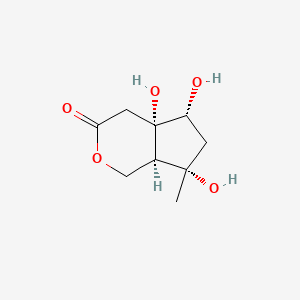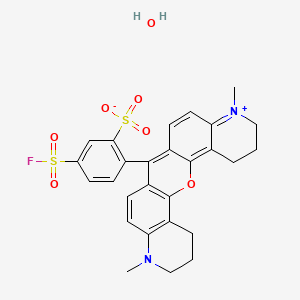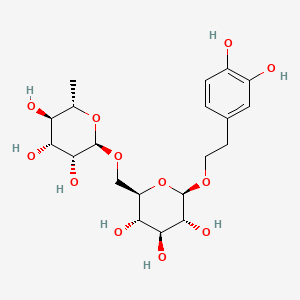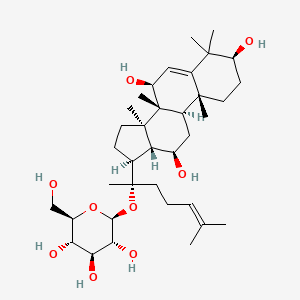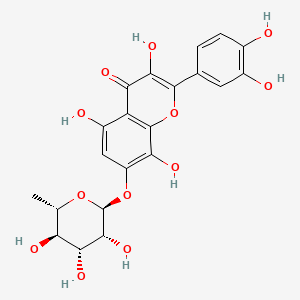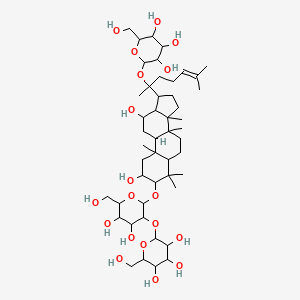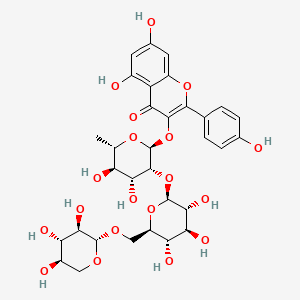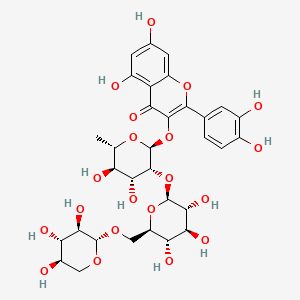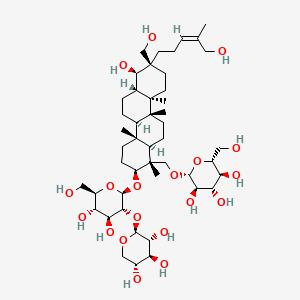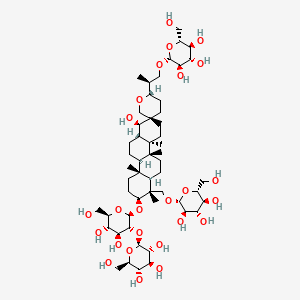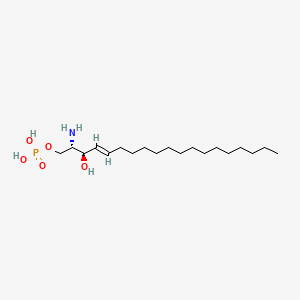
Nonadecaphing-4-enine-1-phosphate
Vue d'ensemble
Description
D-erythro-Sphingosine-C19-1-phosphate: is a bioactive sphingolipid metabolite that plays a crucial role in various cellular processes.
Applications De Recherche Scientifique
Chemistry: D-erythro-Sphingosine-C19-1-phosphate is used as a ligand for studying G protein-coupled receptors and their signaling pathways .
Biology: In biological research, it is used to investigate cellular processes such as cell migration, differentiation, and apoptosis .
Medicine: The compound has potential therapeutic applications in treating diseases related to immune regulation, cancer, and cardiovascular conditions .
Industry: In the industrial sector, it is utilized in the development of pharmaceuticals and as a research tool for studying lipid signaling pathways .
Mécanisme D'action
Target of Action
Nonadecaphing-4-enine-1-phosphate, also known as C19 Sphingosine-1-phosphate (S1P), is a sphingolipid . The primary targets of this compound are the S1P receptors located on lymphocytes . These receptors play a crucial role in regulating lymphocyte egress from the spleen and lymph nodes into the systemic circulation .
Mode of Action
The compound interacts with its targets by binding to the S1P receptors. This binding leads to the internalization of the receptor and loss of responsiveness to the S1P gradient . As a result, the egress of lymphocytes from the spleen and lymph nodes into the systemic circulation is reduced .
Biochemical Pathways
The interaction of C19 Sphingosine-1-phosphate with its targets affects the S1P signaling pathway . This pathway plays a key role in various cellular processes, including cell growth, survival, migration, and immune cell trafficking . The downstream effects of this pathway’s modulation include reduced inflammation and tissue damage .
Pharmacokinetics
The compound’s physicochemical properties, such as its heavy atoms, rings, rotatable bonds, and hydrogen bond donors and acceptors, may influence its bioavailability .
Result of Action
The action of C19 Sphingosine-1-phosphate results in a decrease in the number of circulating lymphocytes in the blood . This leads to a reduction in inflammation and tissue damage, which are key features of various inflammatory and autoimmune diseases .
Analyse Biochimique
Biochemical Properties
Nonadecaphing-4-enine-1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from sphingomyelin by the action of sphingosine kinase . The content of this compound in the cell is controlled by specific kinases and phosphatases as well as the enzyme of this compound degradation, this compound lyase .
Cellular Effects
This compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . It plays a key role in innate and adaptive immune responses and is closely related to inflammation .
Molecular Mechanism
This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It fulfills most of its functions as a ligand to specific membrane G-protein-coupled receptors (S1PR 1–5) .
Temporal Effects in Laboratory Settings
It is known that the reduction of the circulating this compound level correlates with COVID-19 severity .
Metabolic Pathways
This compound is involved in sphingolipid metabolism . It is synthesized from sphingomyelin by the action of sphingosine kinase .
Subcellular Localization
It is known that sphingosine kinase 2, which is involved in the synthesis of this compound, is located mainly in the mitochondria, nucleus, and the endoplasmic reticulum .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Extraction from Natural Sources: One method involves extracting sphingolipids from natural sources, followed by chemical modification and phosphorylation to obtain D-erythro-Sphingosine-C19-1-phosphate.
Organic Synthesis: Another method involves organic synthesis, where the sphingosine backbone is constructed step-by-step and then phosphorylated to yield the target compound.
Industrial Production Methods: Industrial production typically involves large-scale organic synthesis, utilizing optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and chemical modification.
Analyse Des Réactions Chimiques
Types of Reactions:
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur, particularly in the presence of nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Comparaison Avec Des Composés Similaires
D-erythro-Sphingosine: A potent activator of p32-kinase and inhibitor of protein kinase C (PKC).
D-erythro-Dihydrosphingosine 1-phosphate: A structurally related analog that regulates cell migration and differentiation.
Sphinganine 1-phosphate: Another sphingolipid metabolite involved in various physiological processes.
Uniqueness: D-erythro-Sphingosine-C19-1-phosphate is unique due to its specific interaction with S1P receptors and its role in modulating a wide range of cellular processes. Its ability to activate specific signaling pathways and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Propriétés
IUPAC Name |
[(E,2S,3R)-2-amino-3-hydroxynonadec-4-enyl] dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H40NO5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(21)18(20)17-25-26(22,23)24/h15-16,18-19,21H,2-14,17,20H2,1H3,(H2,22,23,24)/b16-15+/t18-,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOGUYCCVIDLTK-OVMWUVNSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H40NO5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)
